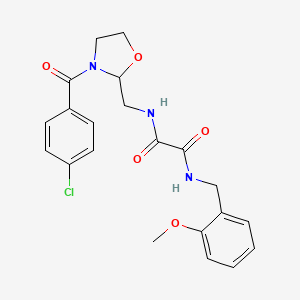

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as Linezolid, is an antibiotic used to treat various bacterial infections.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel methods for synthesizing functionalized oxazolidinones, highlighting the importance of N1-[(3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl]-N2-(2-methoxybenzyl)oxalamide in creating enantiomerically pure compounds. For instance, Park et al. (2003) describe the stereoselective synthesis of oxazolidinones from chiral aziridines, showcasing the versatility of oxazolidinone derivatives in synthesizing chiral auxiliaries and amino alcohol analogues Park et al., 2003.

Heterocyclic Compound Synthesis

The compound's structure aids in the synthesis of new heterocyclic compounds, as demonstrated by Tlekhusezh et al. (1996), who explored the preparation of oxazolidine, oxazolidin-2-one, and other derivatives through reactions of N-benzyl(heptyl)-3benzyl(hepiyl)amino-4-hydroxybutanamide, indicating a broad applicability in developing pharmaceuticals and materials Tlekhusezh, Badovskaya, & Tyukhteneva, 1996.

Ring-Opening Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is used in studies like the one by Bensa et al. (2008), which investigates the ring-opening of oxazolidinones with Grignard reagents to form tertiary carboxylic amides, a method that could enhance the synthesis of complex molecules for pharmaceutical applications Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008.

Antimicrobial Activity

The antimicrobial properties of derivatives have been explored, indicating the potential for pharmaceutical applications. Desai et al. (2013) synthesized and screened oxazolidinone derivatives for antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobials Desai, Rajpara, & Joshi, 2013.

Molecular and Structural Studies

Compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide have been studied for their molecular and electronic properties. For example, Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis on heterocyclic compounds, providing insights into the electronic properties and potential applications in material science Beytur & Avinca, 2021.

properties

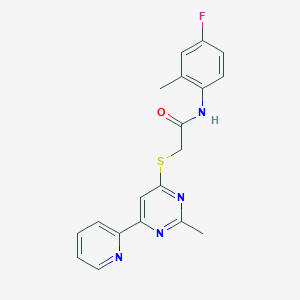

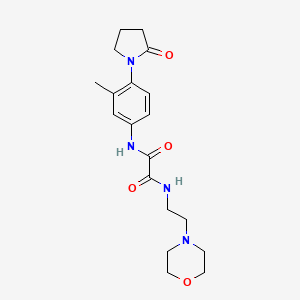

IUPAC Name |

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c1-29-17-5-3-2-4-15(17)12-23-19(26)20(27)24-13-18-25(10-11-30-18)21(28)14-6-8-16(22)9-7-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHQXEWFSJQEJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)